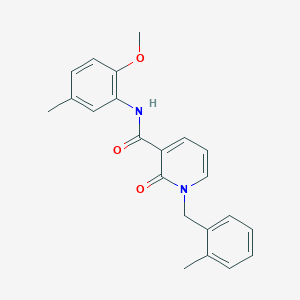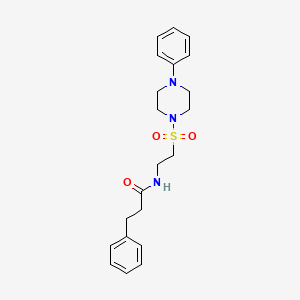![molecular formula C19H21NO5S B2979803 methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327179-64-5](/img/structure/B2979803.png)
methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound that exhibits a combination of sulfonamide and acrylate functional groups. This combination makes it a versatile compound with significant applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Synthetic Routes:
Step 1: Formation of 2-[(3,4-Dimethylphenyl)sulfonyl] acetophenone by reacting 3,4-dimethylbenzenesulfonyl chloride with acetophenone in the presence of a base.
Step 2: Coupling of the product from Step 1 with 4-methoxyaniline to form 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone.
Step 3: Reaction of 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone with methyl chloroformate to yield this compound.
Industrial Production Methods:
Large-scale production typically follows a similar synthetic route but employs optimized conditions for higher yields and purity. Catalysts and solvents may be used to enhance reaction rates and product separation.
Types of Reactions:
Oxidation: Oxidation reactions can modify the functional groups, often leading to the formation of sulfonate esters.
Reduction: Reduction may involve the sulfone group being reduced to a sulfide.
Substitution: Nucleophilic substitution reactions often occur at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Products will vary depending on the reaction conditions but can include sulfones, substituted acrylates, and amines.
Scientific Research Applications
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in research and industry:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the manufacture of specialty polymers and materials.
Mechanism of Action
The compound acts through various mechanisms depending on the context of its use:
Molecular Targets: It can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: Its effects can be mediated through pathways involving sulfonamide and acrylate functionalities.
Comparison with Similar Compounds
Methyl (2Z)-2-[(2,3-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(3-methoxyphenyl)amino]acrylate
Uniqueness:
The specific combination of methyl, dimethylphenyl, sulfonyl, and methoxyphenyl groups gives this compound unique physical and chemical properties that can be leveraged in specific scientific applications.
Properties
IUPAC Name |
methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-5-10-17(11-14(13)2)26(22,23)18(19(21)25-4)12-20-15-6-8-16(24-3)9-7-15/h5-12,20H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDSTAGQMZMXIB-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
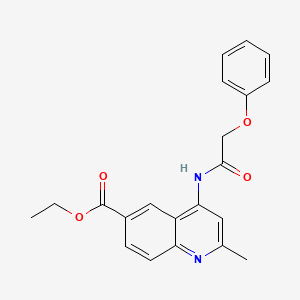
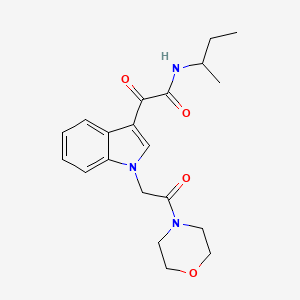
![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)
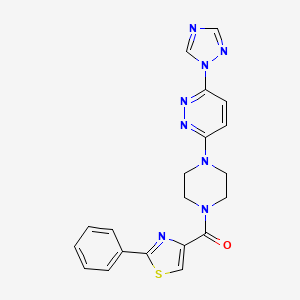
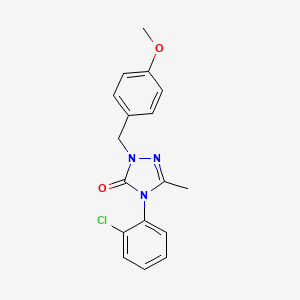
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)
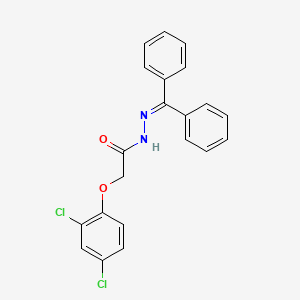
![2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2979730.png)
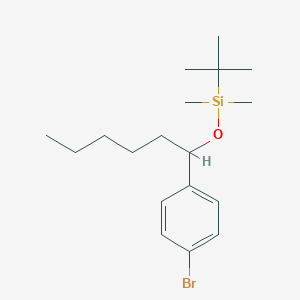
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)
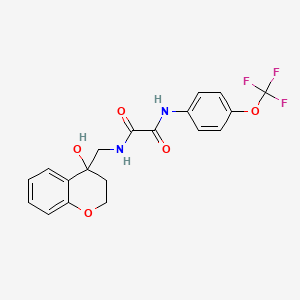
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)
